molecular formula C13H20N4O B2802719 (E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide CAS No. 2411337-80-7

(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide

Cat. No. B2802719
CAS RN: 2411337-80-7
M. Wt: 248.33
InChI Key: XNRRERXFCHBRPQ-AATRIKPKSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as DMEM or DMEM-N1 and has been found to have several biochemical and physiological effects.

Scientific Research Applications

DMEM has been found to have several potential applications in scientific research. One of the most significant applications of DMEM is in the field of cancer research. DMEM has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death, in cancer cells. This makes DMEM a potential candidate for the development of cancer therapies.
DMEM has also been found to have anti-inflammatory properties. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are responsible for the inflammatory response in the body. This makes DMEM a potential candidate for the development of anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of DMEM is not fully understood. However, it is believed that DMEM inhibits the activity of certain enzymes and proteins in the body, which are responsible for cell growth and inflammation. DMEM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMEM has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. DMEM has also been found to have antioxidant properties, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of DMEM is that it is relatively easy to synthesize and purify. DMEM is also stable and can be stored for long periods without degradation. However, one of the limitations of DMEM is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on DMEM. One potential direction is the development of DMEM-based cancer therapies. DMEM could be used in combination with other drugs to improve the efficacy of cancer treatments.
Another potential direction is the development of DMEM-based anti-inflammatory drugs. DMEM could be used to target specific inflammatory pathways, which could lead to the development of more effective anti-inflammatory drugs.
Conclusion:
DMEM is a chemical compound that has several potential applications in scientific research. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. DMEM has several advantages for lab experiments, such as ease of synthesis and stability, but also has limitations, such as poor solubility in water. Future research on DMEM could lead to the development of new cancer therapies and anti-inflammatory drugs.

Synthesis Methods

The synthesis of DMEM involves the reaction between 2-methyl-4-aminopyrimidine and (E)-4-(dimethylamino) but-2-enal in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure DMEM.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10(12-7-8-14-11(2)16-12)15-13(18)6-5-9-17(3)4/h5-8,10H,9H2,1-4H3,(H,15,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRRERXFCHBRPQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(C)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)C(C)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide

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